7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound with intriguing properties. It is characterized by a complex structure containing various functional groups, making it a valuable target in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves several key steps:
Formation of the 1,2,4-oxadiazole ring: : This step often involves the reaction of a nitrile with hydroxylamine to form the 1,2,4-oxadiazole ring under acidic or basic conditions.
Functionalization of the phenyl ring: : Methylthio groups are typically introduced via nucleophilic substitution reactions.
Construction of the benzo[b][1,4]oxazinone moiety: : This can involve cyclization reactions where intermediate compounds undergo intramolecular reactions to form the oxazinone ring.
Final assembly: : The different fragments are combined under controlled conditions, often using coupling agents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound would typically optimize the above synthetic routes for scalability, efficiency, and cost-effectiveness. This might involve using continuous flow chemistry techniques, catalytic processes, and automated systems to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas with a palladium catalyst.
Substitution: : The compound can undergo electrophilic or nucleophilic substitutions, particularly at the chloro and methylthio positions.
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for oxidation of the methylthio group.
Reduction: : Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: : Nucleophiles such as amines or thiols for substitution reactions.
Sulfoxides and sulfones: : From oxidation of the methylthio group.
Amines: : From reduction of nitro groups.
Substituted derivatives: : From various substitution reactions at reactive sites.
Scientific Research Applications
Chemistry: In chemistry, 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure makes it a versatile building block.
Biology: Biologically, this compound can be used to study enzyme interactions and receptor binding due to its diverse functional groups. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its structural complexity allows for the fine-tuning of its pharmacological properties.
Industry: Industrially, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: : The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: : It can modulate signaling pathways, enzyme activities, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds:
4-chloro-3-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: : Similar structure with a different chloro position.
7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-thione: : Similar structure but with a thione group instead of oxazinone.
Uniqueness: What sets 7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one apart is the combination of the oxadiazole and oxazinone rings, which confer unique reactivity and biological activity. This structural motif allows it to participate in a wide range of chemical reactions and biological interactions, making it a compound of significant interest in various fields.
Properties
IUPAC Name |
7-chloro-4-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26-13-5-2-11(3-6-13)18-20-16(25-21-18)9-22-14-7-4-12(19)8-15(14)24-10-17(22)23/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFTZRDBMWBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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